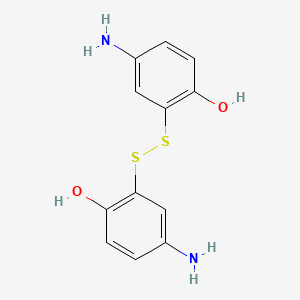
2,2'-Disulfanediylbis(4-aminophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(4-aminophenol): is an organic compound characterized by the presence of two aminophenol groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(4-aminophenol) typically involves the reaction of 4-aminophenol with a disulfide-containing reagent. One common method involves the oxidation of 4-aminothiophenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of 2,2’-Disulfanediylbis(4-aminophenol) may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Disulfanediylbis(4-aminophenol) undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups can participate in substitution reactions, forming derivatives with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents in solvents like ethanol or water.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or other reducing agents in aqueous or organic solvents.
Substitution: Various electrophiles in the presence of bases or acids to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Thiols or other reduced forms.
Substitution: Amino-substituted derivatives with different functional groups.
Scientific Research Applications
2,2’-Disulfanediylbis(4-aminophenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Employed in the study of redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its redox properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(4-aminophenol) primarily involves its redox properties. The disulfide bond can undergo reversible oxidation and reduction, making it a valuable tool for studying redox processes in biological systems. The compound can interact with thiol-containing proteins, leading to the formation or breaking of disulfide bonds, which can affect protein structure and function .
Comparison with Similar Compounds
- 2,2’-Disulfanediylbis(4-methylaniline)
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- 2,2’-Disulfanediylbis(N-methylbenzamide)
Comparison: 2,2’-Disulfanediylbis(4-aminophenol) is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and enhance its reactivity. In contrast, similar compounds may lack these functional groups, limiting their versatility in chemical reactions and applications .
Properties
CAS No. |
918538-10-0 |
|---|---|
Molecular Formula |
C12H12N2O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-amino-2-[(5-amino-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C12H12N2O2S2/c13-7-1-3-9(15)11(5-7)17-18-12-6-8(14)2-4-10(12)16/h1-6,15-16H,13-14H2 |
InChI Key |
NRBAXZSUKPYJFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)SSC2=C(C=CC(=C2)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dichloro-4-ethenyl-5-[(propan-2-yl)oxy]benzene](/img/structure/B14189643.png)
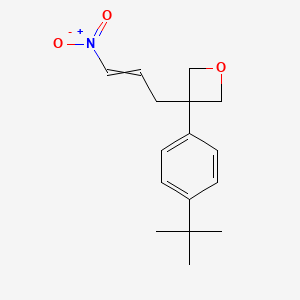
![4-{[Methyl(pyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B14189659.png)
![4-{1-Amino-2-[(propane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14189667.png)
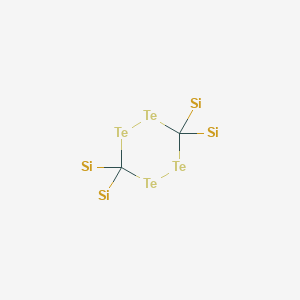
![Methyl 2-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14189673.png)
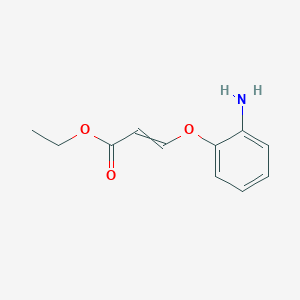
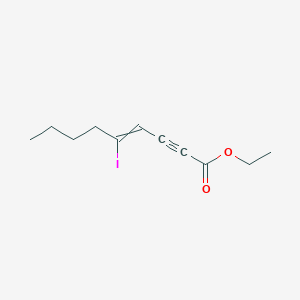
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
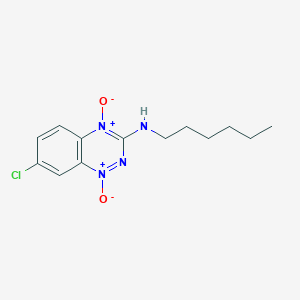
![4-Methoxy-5-sulfanyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14189697.png)
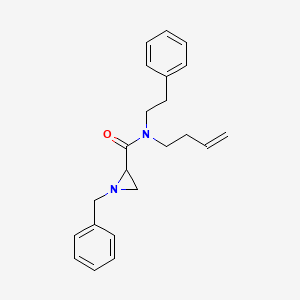
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
